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Compound of Interest

Compound Name: N9-Isopropylolomoucine

Cat. No.: B1666366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N9-Isopropylolomoucine, a synthetic purine analogue, has emerged as a significant inhibitor

of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. This

technical guide provides a comprehensive overview of N9-Isopropylolomoucine, detailing its

mechanism of action, inhibitory profile against key CDKs, and its effects on cellular processes

such as cell cycle progression and apoptosis. Detailed experimental protocols for the

characterization of this inhibitor are provided, alongside visualizations of the pertinent signaling

pathways, to facilitate further research and drug development efforts.

Introduction
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a pivotal role in

orchestrating the eukaryotic cell cycle. Their sequential activation, through binding with their

regulatory cyclin partners, drives the transitions between different phases of the cell cycle.

Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for

therapeutic intervention.

N9-Isopropylolomoucine is a second-generation derivative of olomoucine, one of the first

identified CDK inhibitors. The addition of an isopropyl group at the N9 position of the purine ring

enhances its potency and selectivity compared to the parent compound. This guide serves as a
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technical resource, consolidating key data and methodologies for researchers working with N9-
Isopropylolomoucine.

Chemical Properties
Property Value

IUPAC Name
2-((6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-

yl)amino)ethan-1-ol

Molecular Formula C₁₇H₂₂N₆O

Molecular Weight 326.40 g/mol

CAS Number 158982-15-1

Appearance Solid

Purity ≥98% (HPLC)

Solubility Soluble in DMSO

Mechanism of Action
N9-Isopropylolomoucine functions as an ATP-competitive inhibitor of CDKs. It binds to the

ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins that are

essential for cell cycle progression. The primary targets of N9-Isopropylolomoucine and its

parent compound, olomoucine, include CDK1/cyclin B, CDK2, and CDK5.[1][2] By inhibiting

these kinases, N9-Isopropylolomoucine effectively halts the cell cycle at various checkpoints,

primarily the G1/S and G2/M transitions.

Quantitative Data
In Vitro Kinase Inhibitory Activity
While specific IC50 values for N9-Isopropylolomoucine are not widely published in

comprehensive panels, the inhibitory activities of its parent compound, olomoucine, and a

closely related derivative, olomoucine II, provide valuable context for its expected potency and

selectivity.
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Comp
ound

CDK1/
cyclin
B

CDK2/
cyclin
A

CDK2/
cyclin
E

CDK4/
cyclin
D1

CDK5/
p35

CDK7/
cyclin
H

CDK9/
cyclin
T

ERK1/
p44
MAPK

Olomou

cine
7 µM[2] 7 µM 7 µM[2]

>100

µM
3 µM[2] - - 25 µM

Olomou

cine II

7.6

µM[3]
-

0.1

µM[3]

19.8

µM[3]
-

0.45

µM[3]

0.06

µM[3]

>100

µM

Note: The table presents IC50 values, the concentration of the inhibitor required to reduce the

activity of the enzyme by 50%.

Cellular Effects
Treatment of cancer cell lines with olomoucine derivatives has been shown to induce cell cycle

arrest and apoptosis.

Cell Line Effect Concentration Reference

RAW264.7
Arrested cell

proliferation
75 µM (Olomoucine) [1]

HL-60
Induction of apoptosis,

G2 phase arrest

Higher doses

(Olomoucine)
[4]

HeLa G2 phase arrest
Higher doses

(Olomoucine)
[4]

MR65 (NSCLC)
G1/S and G2/M

arrest, apoptosis
200 µM (Olomoucine) [5]

CHP-212

(Neuroblastoma)

G1/S and G2/M

arrest, apoptosis
200 µM (Olomoucine) [5]

Signaling Pathways
Cell Cycle Regulation
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N9-Isopropylolomoucine's primary mechanism involves the direct inhibition of CDKs, leading

to the arrest of the cell cycle. A key downstream effector of CDK4/6 and CDK2 is the

Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription

factor, preventing the expression of genes required for S-phase entry. CDK-mediated

phosphorylation of Rb releases E2F, allowing cell cycle progression. By inhibiting CDKs, N9-
Isopropylolomoucine maintains Rb in its active, hypophosphorylated state, thus blocking the

G1/S transition. Inhibition of CDK1/cyclin B prevents entry into mitosis, causing a G2/M arrest.
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Cell Cycle Regulation by N9-Isopropylolomoucine
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Mechanism of N9-Isopropylolomoucine-induced cell cycle arrest.

NF-κB Signaling Pathway
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Olomoucine and its derivatives have been shown to reduce inflammatory responses by down-

regulating the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][6] In unstimulated cells,

NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by signals such as

lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the

phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the

nucleus and activate the transcription of pro-inflammatory genes. Olomoucine has been

observed to reduce the expression of the p65 subunit of NF-κB.[1]

NF-kB Signaling Pathway Inhibition
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Inhibition of the NF-κB pathway by olomoucine derivatives.

Experimental Protocols
In Vitro CDK Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of N9-
Isopropylolomoucine against a specific CDK/cyclin complex.

In Vitro CDK Kinase Assay Workflow

Prepare Reagents

Assay Setup

1. Dilute enzyme, substrate,
ATP, and inhibitor

Kinase Reaction

2. Combine inhibitor, enzyme,
and substrate/ATP mix

Detection

3. Incubate and then stop reaction

Data Analysis

4. Measure signal (e.g., luminescence)

Determine IC50
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Workflow for an in vitro CDK kinase assay.

Materials:

Purified recombinant CDK/cyclin complex (e.g., CDK1/cyclin B)

Kinase substrate (e.g., Histone H1)

ATP

N9-Isopropylolomoucine stock solution (in DMSO)

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

96-well or 384-well plates

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Plate reader

Procedure:

Prepare serial dilutions of N9-Isopropylolomoucine in kinase assay buffer.

In a multi-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and

a no-inhibitor control.

Add the CDK/cyclin enzyme to each well.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection method, such as

a luminescence-based assay that quantifies ADP production.
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Calculate the percentage of inhibition for each concentration of N9-Isopropylolomoucine
and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
This protocol measures the effect of N9-Isopropylolomoucine on cell proliferation and

viability.

Materials:

Cancer cell line of interest

Complete cell culture medium

N9-Isopropylolomoucine stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of N9-Isopropylolomoucine in complete culture medium.

Remove the old medium and add the medium containing different concentrations of the

inhibitor or vehicle control.

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.
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Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle after

treatment with N9-Isopropylolomoucine.

Materials:

Cancer cell line of interest

Complete cell culture medium

N9-Isopropylolomoucine stock solution (in DMSO)

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells and treat with N9-Isopropylolomoucine or vehicle control for the desired time.

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

Wash the cells with cold PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at

-20°C for at least 2 hours.
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Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for

30 minutes.

Analyze the stained cells using a flow cytometer.

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell

cycle analysis software.

Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis by N9-Isopropylolomoucine.

Materials:

Cancer cell line of interest

Complete cell culture medium

N9-Isopropylolomoucine stock solution (in DMSO)

Annexin V-FITC (or other fluorescent conjugate)

Propidium Iodide (PI)

1X Annexin V Binding Buffer

Flow cytometer

Procedure:

Seed cells and treat with N9-Isopropylolomoucine or vehicle control for the desired time to

induce apoptosis.

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X Annexin V Binding Buffer.
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Add Annexin V-FITC and PI to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Add more binding buffer to each sample.

Analyze the stained cells promptly by flow cytometry.

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late

apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion
N9-Isopropylolomoucine is a potent inhibitor of cyclin-dependent kinases with significant

potential in cancer research and drug development. Its ability to induce cell cycle arrest and

apoptosis, coupled with its effects on inflammatory signaling pathways, makes it a valuable tool

for studying these fundamental cellular processes. The experimental protocols and pathway

diagrams provided in this guide are intended to support further investigation into the

therapeutic applications of N9-Isopropylolomoucine and related compounds. Further

research is warranted to fully elucidate its in vivo efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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